Direct DNA Polymerase Inhibition in Permeabilized Melanoma Cells
In S-91A murine melanoma cells permeabilized with lysolecithin, 3,4-dihydroxybenzylamine (3,4-DHBA) directly inhibited DNA polymerase activity after activation by tyrosinase. In contrast, levodopa and dopamine did not inhibit DNA polymerase in the same assay system without exogenous tyrosinase [1]. The inhibition by activated 3,4-DHBA was irreversible and occurred at two inhibitor interaction sites as determined by Hill plot analysis [1].
| Evidence Dimension | DNA polymerase inhibition in permeabilized S-91A murine melanoma cells |
|---|---|
| Target Compound Data | Direct inhibition observed after tyrosinase activation; irreversible inhibition at two sites (Hill coefficient n>1) |
| Comparator Or Baseline | Levodopa and dopamine: no inhibition in the absence of exogenous tyrosinase |
| Quantified Difference | Qualitative: inhibition vs. no inhibition |
| Conditions | S-91A murine melanoma cells, permeabilized with lysolecithin, tyrosinase activation |
Why This Matters
This differential mechanism underlies the compound's selective cytotoxicity toward melanoma cells and distinguishes it from dopamine for oncology research applications.
- [1] FitzGerald GB, Wick MM. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to DNA polymerase. J Invest Dermatol. 1983 Feb;80(2):119-23. View Source
